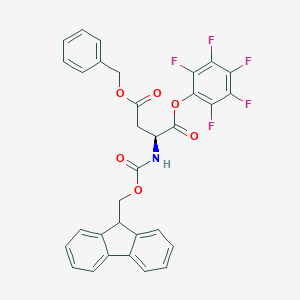

Fmoc-Asp(Obzl)-Opfp

Vue d'ensemble

Description

Fmoc-Asp(Obzl)-Opfp: is a derivative of aspartic acid, specifically designed for use in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a benzyl ester (Obzl) protecting group on the side chain carboxyl group, and a pentafluorophenyl (Opfp) ester on the carboxyl terminus. This combination of protecting groups makes it a versatile building block in peptide synthesis, allowing for selective deprotection and coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(Obzl)-Opfp typically involves multiple steps:

Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group. This is achieved by reacting aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Protection of the Side Chain Carboxyl Group: The side chain carboxyl group is protected using a benzyl ester. This is done by reacting the Fmoc-protected aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Activation of the Carboxyl Terminus: The carboxyl terminus is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the Fmoc-Asp(Obzl) with pentafluorophenol and a coupling agent such as DCC.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be removed by hydrogenation over palladium on carbon (Pd/C) or by using strong acids like trifluoromethanesulfonic acid.

Coupling Reactions: The pentafluorophenyl ester is highly reactive and can form peptide bonds with amino groups under mild conditions. This makes it useful for coupling reactions in peptide synthesis.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, hydrogenation over Pd/C or trifluoromethanesulfonic acid for benzyl ester removal.

Coupling: Pentafluorophenol and DCC for ester formation.

Major Products:

Deprotection: Aspartic acid derivatives with free amino and carboxyl groups.

Coupling: Peptides with aspartic acid residues incorporated.

Applications De Recherche Scientifique

Chemistry: Fmoc-Asp(Obzl)-Opfp is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of aspartic acid residues into peptide chains.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can also be used as antigens for antibody production.

Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins and pathways, offering potential treatments for various diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the production of peptide-based diagnostic agents.

Mécanisme D'action

The mechanism of action of Fmoc-Asp(Obzl)-Opfp is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The benzyl ester protects the side chain carboxyl group, allowing for selective deprotection and coupling. The pentafluorophenyl ester activates the carboxyl terminus, facilitating the formation of peptide bonds.

Comparaison Avec Des Composés Similaires

Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(Obzl)-Opfp but with a tert-butyl ester protecting group instead of a benzyl ester.

Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with similar protecting groups.

Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an allyl ester protecting group.

Uniqueness: this compound is unique due to the combination of protecting groups it possesses. The benzyl ester provides stability and can be removed under specific conditions, while the pentafluorophenyl ester offers high reactivity for coupling reactions. This makes it a versatile and valuable compound in peptide synthesis.

Activité Biologique

Fmoc-Asp(Obzl)-Opfp, also known as N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester pentafluorophenyl ester, is a significant compound in the field of chemical biology and peptide synthesis. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C26H23NO6

- Molecular Weight : 445.46 g/mol

- Key Functional Groups :

- Fmoc (Fluorenylmethyloxycarbonyl) protecting group

- Benzyl ester (Obzl)

- Pentafluorophenyl ester (Opfp)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides by sequential addition of amino acids.

The biological activity of this compound is closely linked to its role in peptide synthesis. The Fmoc group can be selectively removed under basic conditions (commonly with piperidine), exposing the amino group for subsequent peptide bond formation. The bulky benzyl ester protects against aspartimide formation during synthesis, which can lead to unwanted by-products, thus enhancing the efficiency and yield of peptide synthesis .

Table 1: Comparison of Aspartic Acid Derivatives in SPPS

| Compound | Key Features | Aspartimide Formation (%) |

|---|---|---|

| Fmoc-Asp(Obzl)-OH | Bulky benzyl ester | Low (0.06) |

| Fmoc-Asp(OtBu) | Tert-butyl ester | Moderate (1.65) |

| Fmoc-Glu(OBzl) | Glutamic acid derivative | Higher due to larger side chain |

Applications in Research

This compound has been extensively applied in various research contexts:

- Peptide Synthesis : It serves as a critical component in synthesizing bioactive peptides, particularly those requiring specific modifications that enhance stability and solubility.

- Protein Interaction Studies : Researchers utilize this compound to create probes that facilitate the study of protein interactions and enzyme activities.

- Drug Development : Its role in synthesizing peptides with therapeutic potential is notable, particularly in developing drugs targeting specific biological pathways.

Case Studies

-

FeCl3-Mediated Modification :

A study demonstrated the use of Fmoc-Asp(Obzl)-OH in synthesizing modified peptides through FeCl3-mediated reactions. This method showcased the compound's versatility and effectiveness in creating complex peptide structures without significant racemization or by-product formation . -

Orthogonal Protection Strategies :

Research highlighted the advantages of using this compound in orthogonal protection schemes during SPPS, which allowed for site-specific modifications while minimizing side reactions. This was particularly beneficial for synthesizing peptides with multiple aspartic acid residues .

Research Findings

Recent studies emphasize the importance of controlling aspartimide formation during peptide synthesis. The presence of the benzyl ester group significantly reduces the likelihood of aspartimide formation compared to other protecting groups, making this compound a preferred choice among researchers .

Table 2: Summary of Research Findings on this compound

Propriétés

IUPAC Name |

4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGVPEUNLJRUCK-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.